2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
“2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of pyrimidinones and oxazinones, similar to the core structure of the chemical compound , have been synthesized and evaluated for their antimicrobial activity. These studies highlight the synthesis routes and the potential of these compounds as antimicrobial agents, demonstrating comparable activities to established drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Chemical Structure Analysis
Another aspect of research on similar compounds includes detailed structural analysis, demonstrating the importance of crystal structure determination in understanding the properties and potential applications of these chemicals. The crystal structures of related compounds have been elucidated, providing insights into their molecular conformations and interactions (S. Subasri et al., 2017).
Anticancer and Antioxidant Properties
Additionally, some studies focus on the synthesis and biological evaluation of heterocycles incorporating moieties similar to "2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide". These compounds have been characterized and tested for their antimicrobial, anticancer, and antioxidant properties, demonstrating the potential therapeutic applications of such chemicals (Samir Bondock et al., 2008).
Novel Synthetic Routes and Chemical Transformations
Research also delves into novel synthetic routes and chemical transformations, creating pathways to new compounds with potential utility in various fields, including pharmaceuticals and materials science. These studies often detail innovative approaches to constructing pyrimidine derivatives and exploring their functional applications (D. J. Brown & P. Waring, 1977).
Mechanism of Action
Target of Action
Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function . The molecular interactions of similar compounds have been studied using docking studies .
Biochemical Pathways
Similar compounds have been found to have antioxidative and antibacterial properties . They also affect the cell cycle .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . They have also been found to be non-toxic to human cells .
Properties
IUPAC Name |
2-phenoxy-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(11-22-13-6-2-1-3-7-13)19-14-10-15(18-12-17-14)20-8-4-5-9-20/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCZXAFUDXLCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.